molecular formula C18H20ClNO5S2 B2933121 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797081-79-8

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2933121
CAS No.: 1797081-79-8
M. Wt: 429.93
InChI Key: YVKVATQYRXPTAW-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a pyrrolidine-based compound featuring dual sulfonyl groups. The pyrrolidine ring is substituted at position 1 with a 3-chloro-4-methoxyphenylsulfonyl moiety and at position 2 with a phenylsulfonylmethyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly in targeting sulfonyl-group-interacting enzymes or receptors.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S2/c1-25-18-10-9-16(12-17(18)19)27(23,24)20-11-5-6-14(20)13-26(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKVATQYRXPTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral, anticancer, and antibacterial effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H20ClN3O5S2
  • CAS Number : 42650207

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antiviral properties. For instance, a related compound was synthesized and evaluated for its ability to inhibit West Nile Virus (WNV) replication. The structure-activity relationship (SAR) studies revealed that modifications in the sulfonamide moiety enhanced antiviral potency. Compounds with similar structural features demonstrated effective inhibition of viral replication in vitro, suggesting that the sulfonyl group plays a crucial role in biological activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In vitro studies showed that derivatives of pyrrolidine with sulfonyl groups could inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Antibacterial Activity

The antibacterial efficacy of the compound has also been assessed against various Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Case Studies

  • Antiviral Evaluation : A study published in Antiviral Research demonstrated that a structurally similar compound effectively inhibited WNV by targeting viral RNA synthesis. The findings suggested that further optimization of the sulfonamide group could enhance activity against other viral pathogens .
  • Cancer Cell Studies : Research conducted on MCF-7 cells revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis in cancer cells .
  • Antibacterial Assessment : In a clinical study, derivatives were tested against multidrug-resistant bacterial strains, showing promising results in reducing bacterial load in infected tissues, thus supporting their potential use in treating resistant infections .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl-Substituted Pyrrolidine Derivatives

Compound Name Substituents on Pyrrolidine Ring Molecular Formula Molecular Weight Key Data/Applications
Target Compound : 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine - 1-(3-Chloro-4-methoxyphenylsulfonyl)
- 2-(Phenylsulfonylmethyl)
Not explicitly provided Estimated ~450 Hypothesized applications in kinase inhibition (based on c-Met inhibitor analogs)
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine () - 1-(3-Chloro-4-methoxyphenylsulfonyl)
- 3-Methylsulfonyl
C12H16ClNO5S2 353.8 No biological data; structural simplicity compared to target compound
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine () - 1-(4-Methylphenylsulfonyl)
- 3-Benzyl
C18H21NO2S 315.43 Synthetic methods in <i>Tetrahedron</i>; no explicit pharmacological data
1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine () - 2-Carbonyl linked to thiophene ring
- 3-(4-Chlorophenyl), 5-(methylsulfanyl)
C16H16ClNOS2 337.89 Predicted density: 1.36 g/cm³; potential as a building block in organic synthesis
Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate () - 4-Phenylsulfonyl
- 5-(4-Chlorophenyl)
- 2-Phenyl and benzamido groups
Complex structure Not provided Antimicrobial screening mentioned; complex substituents may enhance bioactivity

Key Differences and Implications

Substituent Complexity: The target compound’s dual sulfonyl groups (3-chloro-4-methoxyphenyl and phenylsulfonylmethyl) contrast with simpler analogs like the methylsulfonyl group in .

Molecular Weight and Physicochemical Properties :

  • The target compound’s estimated molecular weight (~450) exceeds that of (353.8) and (337.89). Higher molecular weight may impact solubility; however, the sulfonyl groups could improve crystallinity, as seen in analogs with melting points >260°C () .

Synthetic Accessibility :

  • describes pyrrolidine sulfonyl synthesis via nucleophilic addition, suggesting feasible routes for the target compound. However, introducing the phenylsulfonylmethyl group may require multi-step functionalization compared to single-sulfonyl analogs .

The dual sulfonyl groups in the target compound might mimic ATP-binding motifs in kinases, a hypothesis supported by structural analogs .

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